
1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C15H19N5OS and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
Microwave Irradiation Synthesis : A method for synthesizing urea derivatives, including those similar to the compound , was developed using microwave irradiation. This technique provides efficient synthesis with satisfactory yield, exemplified by the synthesis of new 1,3,4‐thiadiazol‐2‐yl urea derivatives (Li & Chen, 2008).
Spectroscopic and Structural Analysis : A study on tri-substituted ureas derived from N-methylpiperazine, an element of the compound , reveals insights into their structure through NMR and IR spectroscopy. The study suggests fast inter-conversion of the piperazine ring and amino-imino tautomerism in derivatives (Iriepa & Bellanato, 2013).
Biological and Pharmacological Research
Cytokinin-like Activity : Urea derivatives have shown significant cytokinin-like activity in plant morphogenesis, impacting cell division and differentiation. Some urea compounds, such as forchlorofenuron and thidiazuron, are extensively used in in vitro plant studies due to their strong cytokinin-like activity (Ricci & Bertoletti, 2009).
Plant Growth Regulation : Certain urea derivatives exhibit notable plant growth-regulating activities. This has implications for agricultural applications and the development of plant growth regulators (Wang Yan-gang, 2008).
Inhibitor of Soluble Epoxide Hydrolase : A compound similar to the one , TPPU, acts as an inhibitor of soluble epoxide hydrolase (sEH). Its metabolism and the formation of its metabolites have been studied, contributing to understanding the safety and effectiveness of sEH inhibitors (Wan et al., 2019).
Materials Science and Chemistry
Vibrational and Electronic Investigations : The vibrational spectra, nonlinear optic properties, and frontier molecule orbital properties of related compounds have been studied. Such research contributes to the understanding of the electronic and structural characteristics of these urea derivatives (Çatıkkaş, Aktan, & Yalçın, 2016).
Anion Tuning of Rheology and Gelation : Research on urea compounds highlights their ability to form hydrogels, with the gel properties being tunable based on the identity of the anion. This finding is significant for the development of new materials with specific physical properties (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-20-9-7-12(8-10-20)16-14(21)18-15-17-13(19-22-15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWILACOWOLDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795185-65-7 |
Source


|
| Record name | 1-(1-methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
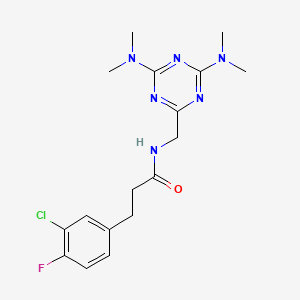
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)
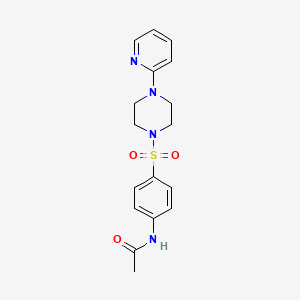
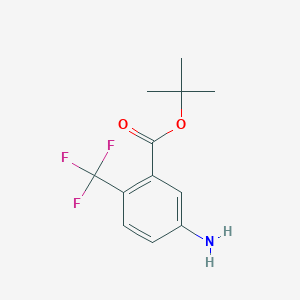
![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)
![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)
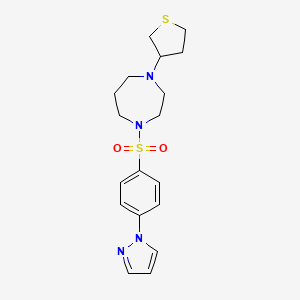
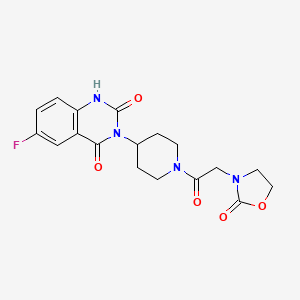

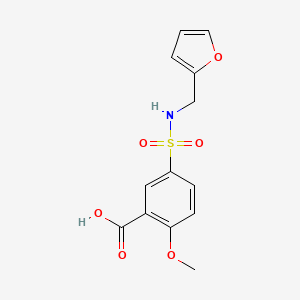
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)
